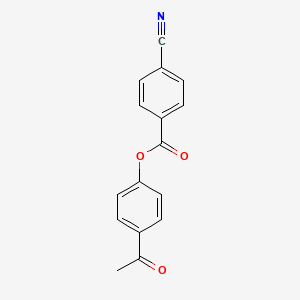
(4-acetylphenyl) 4-cyanobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-acetylphenyl) 4-cyanobenzoate is an organic compound with the molecular formula C16H11NO3 It is a derivative of benzoic acid and is characterized by the presence of both acetyl and cyano functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-acetylphenyl) 4-cyanobenzoate typically involves the esterification of 4-cyanobenzoic acid with 4-acetylphenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
(4-acetylphenyl) 4-cyanobenzoate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: 4-(4-carboxyphenyl) 4-cyanobenzoate.
Reduction: 4-(4-aminophenyl) 4-cyanobenzoate.
Substitution: 4-(4-nitrophenyl) 4-cyanobenzoate, 4-(4-bromophenyl) 4-cyanobenzoate.
Applications De Recherche Scientifique
(4-acetylphenyl) 4-cyanobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and coordination complexes.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of (4-acetylphenyl) 4-cyanobenzoate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and dipole-dipole interactions, while the acetyl group can undergo nucleophilic attack. These interactions can affect the compound’s binding affinity and specificity towards various biological targets, influencing its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl 4-cyanobenzoate: Lacks the acetyl group, making it less reactive in certain chemical reactions.
4-(4-bromoacetylphenyl) 4-cyanobenzoate: Contains a bromine atom, which can enhance its reactivity in substitution reactions.
4-(4-methoxyphenyl) 4-cyanobenzoate: Contains a methoxy group, which can influence its electronic properties and reactivity.
Uniqueness
(4-acetylphenyl) 4-cyanobenzoate is unique due to the presence of both acetyl and cyano groups, which provide a combination of reactivity and stability. This makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C16H11NO3 |
|---|---|
Poids moléculaire |
265.26 g/mol |
Nom IUPAC |
(4-acetylphenyl) 4-cyanobenzoate |
InChI |
InChI=1S/C16H11NO3/c1-11(18)13-6-8-15(9-7-13)20-16(19)14-4-2-12(10-17)3-5-14/h2-9H,1H3 |
Clé InChI |
QBFVJBXYIONPHU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



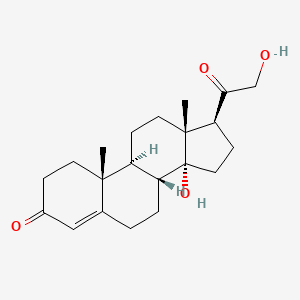
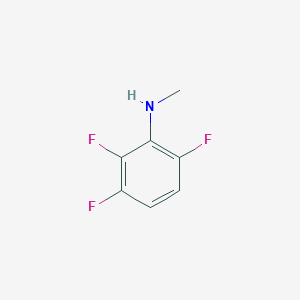

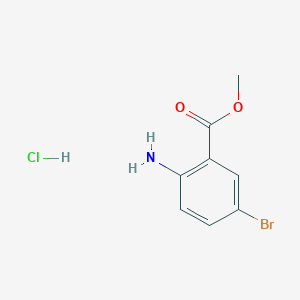

![6-(3-Bromo-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13804328.png)
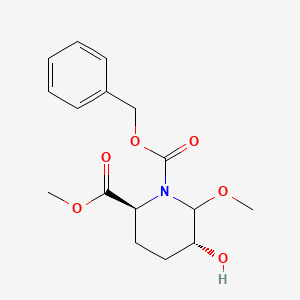
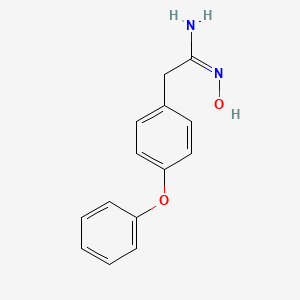
![(4aR,5aS,8aR,13aS,15aR,15bR)-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;dihydrate;hydrochloride](/img/structure/B13804343.png)


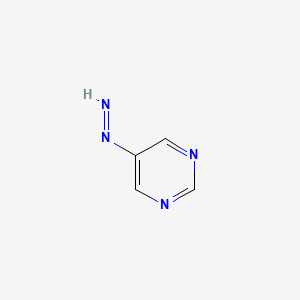
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B13804361.png)
